Sucrose is a disaccharide composed of glucose and fructose, which plays a crucial role in the life of plants and has significant applications in various fields, including food, pharmaceuticals, and industrial biotechnology. As the primary product of photosynthesis, sucrose is not only a key metabolite for energy storage and transport but also acts as a signaling molecule influencing plant growth, development, and stress responses8.
Manipulating sucrose metabolism and transport can lead to enhanced crop yield and improved stress tolerance. For instance, plants with altered expression of sucrose synthase genes exhibit changes in growth, cellulose and starch synthesis, and response to stress conditions. These modifications hold potential for improving agricultural traits in crop plants310.
Sucrose synthase is also of industrial interest as a biocatalyst for the synthesis of high-value compounds. It can facilitate the production of NDP-sugars, which are crucial intermediates for glycosylation reactions. Advances in enzyme production and reaction engineering have opened up possibilities for cost-effective industrial processes using sucrose synthase4.
Sucrose esters are natural surfactants that have garnered attention for their potential in drug delivery systems. They can enhance drug dissolution, absorption, and controlled release. Despite their promising properties, sucrose esters are not yet widely utilized in the pharmaceutical industry, presenting an opportunity for further exploration and application5.
Sucrose is primarily derived from plants, especially sugarcane and sugar beet. It is classified as a disaccharide, which consists of two monosaccharides: glucose and fructose. The chemical formula for sucrose is , and it is categorized under non-reducing sugars due to the absence of a free aldehyde or ketone group.
In plants, sucrose synthesis occurs through photosynthesis. The process involves several enzymatic reactions:
Recent studies have explored enzymatic methods for synthesizing sucrose from starch using specific enzymes like sucrose phosphorylase. This method integrates starch digestion with sucrose formation, offering a more efficient alternative to traditional synthesis methods .
Sucrose has a unique molecular structure characterized by an acetal linkage between the anomeric carbons of glucose and fructose. The structure can be represented as:
The glycosidic bond between glucose and fructose is crucial for its stability and functionality as a non-reducing sugar . The molecular weight of sucrose is approximately 342.30 g/mol.
Sucrose participates in various chemical reactions:
These reactions are significant in both food science and industrial applications .
The mechanism of action for sucrose primarily involves its role as an energy source in living organisms:
The enzymatic cleavage by sucrose synthase allows for reversible reactions that facilitate energy production and storage .
These properties make sucrose suitable for various applications in food processing and preservation .
Sucrose has numerous applications across different fields:
Sucrose (C₁₂H₂₂O₁₁) is a disaccharide composed of two monosaccharide units: α-D-glucopyranose (glucose) and β-D-fructofuranose (fructose). These units are linked via a glycosidic bond between the anomeric carbon (C1) of glucose and the anomeric carbon (C2) of fructose, forming the specific configuration α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside [1] [3]. This unique bond orientation results in both anomeric carbons being involved in the linkage, rendering sucrose a non-reducing sugar due to the absence of free aldehyde or ketone groups [1] [7].
The Haworth projection (Figure 1) illustrates the pyranose ring of glucose (six-membered) and the furanose ring of fructose (five-membered). The glucose moiety adopts a chair conformation, while fructose exhibits an envelope conformation. Intramolecular hydrogen bonding between glucose’s O6-H and fructose’s O1-H stabilizes the molecular geometry [3] [9]. The systematic IUPAC name is (2R,3R,4S,5S,6R)-2-{[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol [1] [7].
Table 1: Key Molecular Characteristics of Sucrose
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂O₁₁ |
Molar Mass | 342.30 g/mol |
Glycosidic Bond Type | α(1→2) linkage |
Reducing Nature | Non-reducing |
Systematic IUPAC Name | (2R,3R,4S,5S,6R)-2-{[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol |
The glycosidic bond in sucrose forms via a condensation reaction, where the hydroxyl group of glucose’s anomeric carbon nucleophilically attacks fructose’s anomeric carbon, releasing a water molecule. This bond exhibits high kinetic stability but remains susceptible to hydrolysis under three primary conditions [1] [2]:
Acid-Catalyzed Hydrolysis:In acidic environments (e.g., gastric juice, pH ≈ 1.5–3.5), the glycosidic bond cleaves via protonation of the oxygen atom, forming an oxocarbenium ion intermediate. This reaction yields equimolar glucose and fructose (invert sugar) and is temperature-dependent. The activation energy (Eₐ) ranges from 108–120 kJ/mol [1].
Enzymatic Hydrolysis:Enzymes like invertase (β-fructofuranosidase) and sucrase catalyze hydrolysis at physiological temperatures. Invertase hydrolyzes sucrose into fructose and glucose by breaking the β(2→1) linkage, while sucrase-isomaltase complexes in the human small intestine facilitate rapid digestion [2] [3].
Thermal Degradation:Above 186°C, sucrose decomposes into caramel via complex reactions involving glycosidic bond cleavage and subsequent polymerization [1] [7].
The hydrolysis reaction is:C₁₂H₂₂O₁₁ + H₂O → C₆H₁₂O₆ (glucose) + C₆H₁₂O₆ (fructose)ΔG° = −29.3 kJ/mol, ΔH = −1.0 kcal/mol [1].
Table 2: Hydrolysis Pathways of Sucrose
Method | Catalyst/Agent | Products | Conditions |
---|---|---|---|
Acid Hydrolysis | HCl or H₂SO₄ | Glucose + Fructose | pH < 3, T > 50°C |
Enzymatic Hydrolysis | Invertase/Sucrase | Glucose + Fructose | T = 37°C, pH = 6–7 |
Thermal Degradation | Heat (>186°C) | Caramel Polymers | Decomposition |
Sucrose crystallizes in the monoclinic system with the space group P2₁ and unit cell parameters:
The crystal structure comprises two molecules per unit cell, stabilized by an extensive hydrogen-bonding network. Key interactions include O-H⋯O bonds between glucose O2-H and fructose O1 (distance: 2.72 Å) and glucose O6-H and fructose O6 (distance: 2.68 Å) [9]. The (100) plane exhibits perfect cleavage due to weaker intermolecular forces along this axis [9].
Polymorphism and Impurity Effects:Sucrose does not exhibit true polymorphism but shows morphological variations under impurities like dextran. High-molecular-weight dextran (1500–2800 kDa) from Leuconostoc mesenteroides incorporates into the crystal lattice (partition coefficient ≈ 1.15–2%), altering growth kinetics. This results in:
Piezoelectric properties arise from asymmetric crystal packing, generating flashes of light under mechanical stress [9].
Table 3: Structural and Functional Comparison of Common Disaccharides
Property | Sucrose | Lactose | Maltose |
---|---|---|---|
Monosaccharides | Glucose + Fructose | Glucose + Galactose | Glucose + Glucose |
Glycosidic Bond | α(1→2) | β(1→4) | α(1→4) |
Reducing Nature | Non-reducing | Reducing | Reducing |
Source | Sugarcane, Sugar beet | Mammalian milk | Germinating grains |
Hydrolysis Enzyme | Invertase/Sucrase | Lactase | Maltase |
Solubility (g/100mL, 20°C) | 203.9 | 21.6 | 108 |
Structural Differences:
Functional Implications:
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